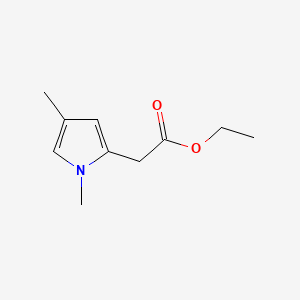
Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate
Katalognummer B1594803
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: PISHKRUMARWBKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04451658
Procedure details


To 50 grams of a solution of 20% ethyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate (10 grams, 40 mmoles) in toluene containing 2.4 ml of absolute ethanol (1.9 grams, 41 mmoles) were added, dropwise, over 20 minutes, 8.6 ml of 96% sulfuric acid (15 grams, 160 mmoles, containing 0.63 gram, 35 mmoles of water). During the addition, the temperature of the reaction mixture rose to about 50° C., and the mixture became heterogeneous. The reaction mixture was then heated in an oil bath at 75°-80° C. for 75 minutes with stirring. Gas evolution was observed. The reaction mixture was then diluted with 25 ml of toluene and cooled to 5° C. Then 75 ml of ice water was added in one portion with vigorous stirring. After five minutes, the organic layer was separated and dried with magnesium sulfate. Gas chromatographic analysis indicates the toluene contained 9% ethyl 1,4-dimethylpyrrole-2 -acetate. The toluene was removed by vacuum distillation at 100 mm of mercury followed by vacuum distillation of the residue at 1 mm of mercury to give a fraction which weighed 5.5 grams. This corresponds to a 78% yield of ethyl 1,4-dimethylpyrrole-2-acetate.
[Compound]
Name
solution
Quantity
50 g
Type
reactant
Reaction Step One

Quantity
10 g
Type
reactant
Reaction Step One




[Compound]
Name
ice water
Quantity
75 mL
Type
reactant
Reaction Step Three


Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([CH3:7])[C:4](C(OCC)=O)=[C:3]1[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C(O)C.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]1[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=C(C(=C1)C)C(=O)OCC)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
8.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to about 50° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then heated in an oil bath at 75°-80° C. for 75 minutes
|
|
Duration
|
75 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After five minutes
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene was removed by vacuum distillation at 100 mm of mercury
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by vacuum distillation of the residue at 1 mm of mercury
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a fraction which
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=CC(=C1)C)CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
